molecular formula C9H10BrNO2 B1586395 Methyl 2-amino-5-bromo-3-methylbenzoate CAS No. 206548-14-3

Methyl 2-amino-5-bromo-3-methylbenzoate

Cat. No. B1586395
Key on ui cas rn: 206548-14-3
M. Wt: 244.08 g/mol
InChI Key: NVJKMGDNYCDLGR-UHFFFAOYSA-N
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Patent
US09145433B2

Procedure details

2-Amino-5-bromo-3-methylbenzoic acid (5.0 g, 21.7 mmol) in dry DMF (35 mL) was stirred with Cs2CO3 (10.62 g, 32.6 mmol) at room temperature for 1 h under nitrogen. Iodomethane (3.4 g, 1.5 mL, 23.95 mmol) in dry DMF (7 ml) was added dropwise to the above stirring reaction mixture over a period of 30 min and continued the reaction for 24 h. Reaction mixture was diluted with water (200 mL) and stirred to observe hetergeneous suspension. The purple solid was collected by filtration and dried to obtain methyl 2-amino-5-bromo-3-methylbenzoate (4.72 g, 89%). 1H NMR (DMSO-d6): δ 7.67 (app d, 1H, J=2.1 Hz), 7.34 (s, 1H), 6.60 (s, 2H), 3.78 (s, 3H), 2.09 (s, 3H).LCMS: rt 7.98 min (A), purity 99%, MS (m/e) 245 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
10.62 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([Br:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:13]([O-])([O-])=O.[Cs+].[Cs+].IC>CN(C=O)C.O>[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([Br:12])=[CH:7][C:3]=1[C:4]([O:6][CH3:13])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1C)Br
Name
Cs2CO3
Quantity
10.62 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
IC
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
above stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture over a period of 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The purple solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C=C1C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.72 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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